Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate
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Overview
Description
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate is an organic compound that belongs to the class of indole derivatives It features a nitrobenzoyl group attached to the indole ring, which is further esterified with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate typically involves the following steps:
Nitration of Benzoyl Chloride: Benzoyl chloride is nitrated using a mixture of concentrated nitric acid and sulfuric acid to form 4-nitrobenzoyl chloride.
Friedel-Crafts Acylation: The 4-nitrobenzoyl chloride is then subjected to Friedel-Crafts acylation with indole in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) to form 1-(4-nitrobenzoyl)-1H-indole.
Esterification: The final step involves the esterification of the carboxyl group with methanol in the presence of an acid catalyst to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Ester Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid.
Major Products Formed
Reduction: 1-(4-aminobenzoyl)-1H-indole-3-carboxylate.
Substitution: Various substituted indole derivatives.
Hydrolysis: 1-(4-nitrobenzoyl)-1H-indole-3-carboxylic acid.
Scientific Research Applications
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring structure allows it to interact with proteins and enzymes, potentially modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-nitrobenzoate: Similar in structure but lacks the indole ring.
1-(4-nitrobenzoyl)-1H-indole: Similar but not esterified with a methyl group.
4-nitrobenzoyl chloride: Precursor in the synthesis but lacks the indole and ester groups.
Uniqueness
Methyl 1-(4-nitrobenzoyl)-1H-indole-3-carboxylate is unique due to the combination of the nitrobenzoyl group, indole ring, and ester functionality. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.
Properties
IUPAC Name |
methyl 1-(4-nitrobenzoyl)indole-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c1-24-17(21)14-10-18(15-5-3-2-4-13(14)15)16(20)11-6-8-12(9-7-11)19(22)23/h2-10H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYUQIAVNMPNNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(C2=CC=CC=C21)C(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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